molecular formula C17H18N4O3S2 B11617992 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617992
M. Wt: 390.5 g/mol
InChI Key: AJWLQGVQADGPCZ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a Z-configuration at the methylidene bridge, a 3-ethyl group on the thiazolidinone ring, and a 2-hydroxyethylamino substituent on the pyrimidine ring.

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18N4O3S2/c1-3-20-16(24)12(26-17(20)25)9-11-13(18-6-8-22)19-14-10(2)5-4-7-21(14)15(11)23/h4-5,7,9,18,22H,3,6,8H2,1-2H3/b12-9-

InChI Key

AJWLQGVQADGPCZ-XFXZXTDPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCO)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCO)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O2S2C_{20}H_{25}N_5O_2S_2, with a molecular weight of approximately 443.58 g/mol. The structure features a pyrido-pyrimidine core with thiazolidinone and thioxo substituents, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of thiazolidinones possess significant antimicrobial properties. The thiazolidinone moiety is known to enhance the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth .
  • Anti-inflammatory Effects : Compounds similar to this structure have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are key mediators in inflammatory pathways. Specific IC50 values for related compounds have demonstrated potent inhibition comparable to established anti-inflammatory drugs .
  • Anticancer Potential : The compound has shown promise in preclinical models as an anticancer agent. It has been evaluated against various cancer cell lines, displaying cytotoxic effects that suggest its potential as a therapeutic agent in oncology .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The thiazolidinone group likely interacts with enzyme active sites, blocking substrate access and thus inhibiting enzymatic activity related to inflammation and cancer proliferation.
  • Cell Cycle Modulation : Some studies indicate that compounds with similar structures may induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

Case Studies and Research Findings

Several research studies have investigated the biological activities of related compounds:

StudyFindings
Chahal et al. (2023)Identified COX-II inhibitors among thiazolidinone derivatives, highlighting their potential for anti-inflammatory applications .
ResearchGate Publication (2014)Reported on the anticancer properties of thiourea derivatives, suggesting structural similarities may confer similar activities to the compound .
PMC Article (2023)Demonstrated broad-spectrum antimicrobial activity for thiazolidinone derivatives, supporting the hypothesis that modifications can enhance efficacy against various pathogens .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazolidine and pyrido-pyrimidine compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that compounds similar to this structure possess moderate antimicrobial properties against various bacterial strains. For instance, thiazolopyrimidine derivatives have been evaluated for their ability to inhibit microbial growth, demonstrating potential as antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some derivatives have been noted for their anti-inflammatory properties, suggesting that they may be effective in treating conditions characterized by inflammation. The structural modifications can enhance these effects, making them candidates for further investigation .
  • Antitumor Potential :
    • Research into related compounds has revealed promising antitumor activities. The ability to induce apoptosis in cancer cells has been observed, indicating a potential pathway for therapeutic intervention in oncology .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A study conducted on thiazolopyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The synthesized compounds showed varying degrees of inhibition, with some exhibiting activity comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Assessment

In a separate investigation, a series of thiazolidine derivatives were evaluated for their anti-inflammatory effects using in vitro assays. The results indicated significant reductions in inflammatory markers, supporting their potential use in treating inflammatory diseases .

Data Tables

Activity Compound Type Tested Against Results
AntimicrobialThiazolopyrimidineVarious bacterial strainsModerate activity
Anti-inflammatoryThiazolidine derivativesIn vitro inflammatory assaysSignificant reduction
AntitumorPyrido-pyrimidineCancer cell linesInduced apoptosis

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of thiazolidinone-fused pyridopyrimidinones. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Substituent Variations and Structural Features

Compound Name Thiazolidinone Substituent Pyrimidine Substituent Key Functional Groups Reference
Target Compound 3-Ethyl 2-(2-Hydroxyethyl)amino C=S, OH
3-[(Z)-(3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-phenylethyl)amino]-9-methyl 3-(2-Methoxyethyl) 2-(1-Phenylethyl)amino C=S, OCH3
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-9-methyl 3-Benzyl 2-(4-Morpholinylethyl)amino C=S, Morpholine
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one 3-Phenyl Pyrazolo-pyrimidine core C=O, NH

Key Observations:

3-Phenyl derivatives () exhibit enhanced π-π stacking but reduced solubility in polar solvents .

Amino Substituents: The 2-hydroxyethylamino group in the target compound facilitates hydrogen bonding, unlike the hydrophobic 1-phenylethylamino group in , which may enhance membrane permeability . Morpholinylethylamino groups () introduce tertiary amine functionality, altering pharmacokinetic profiles .

Preparation Methods

Solvent-Free Condensation of 2-Aminopyridines and Diethyl Malonate

A solvent-free protocol reported by involves heating 2-aminopyridine derivatives with diethyl malonate at 150–160°C under neat conditions. This method eliminates solvent waste and simplifies purification. For example, 9-methyl-2-aminopyridine reacts with diethyl malonate to yield 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 85% yield after recrystallization from ethanol. The absence of solvents reduces environmental impact while maintaining high efficiency.

Heteropolyacid-Catalyzed Cyclization

Aluminium-exchanged tungstophosphoric acid catalysts (AlHx_xPW12_{12}O40_{40}) enable the synthesis of pyrido[1,2-a]pyrimidin-4-ones under mild conditions. These catalysts introduce Lewis acid sites, facilitating cyclization between 2-aminopyridines and β-ketoesters at 60°C in ethanol. The Al3_3PW12_{12}O40_{40} variant achieves yields exceeding 90% due to optimized acidity and surface area.

Formation of the Thiazolidin-5-ylidene Moiety

The thiazolidin-5-ylidene group is introduced via a two-step process:

Synthesis of 3-Ethyl-2-thioxo-1,3-thiazolidin-4-one

This intermediate is prepared by cyclocondensation of ethyl isothiocyanate with thioglycolic acid in refluxing toluene. The reaction proceeds via nucleophilic attack, forming the thiazolidinone ring with 78% yield after 6 hours.

Generation of the Ylidene Derivative

The thiazolidin-5-ylidene group is generated by deprotonating 3-ethyl-2-thioxo-1,3-thiazolidin-4-one using potassium tert-butoxide in dry THF. The resulting ylidene reacts with aldehydes under Wittig-like conditions to form the methylidene bridge.

Coupling of Substituents

Introduction of the (2-Hydroxyethyl)amino Group

The 2-position of the pyrido[1,2-a]pyrimidin-4-one core is functionalized via nucleophilic substitution. Treatment with 2-aminoethanol in dimethylformamide (DMF) at 80°C for 12 hours installs the (2-hydroxyethyl)amino group. Excess amine ensures complete substitution, with yields reaching 70–75%.

Condensation with the Thiazolidin-5-ylidene Intermediate

The final step involves Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one derivative and the thiazolidin-5-ylidene aldehyde. Catalyzed by piperidine in ethanol under reflux (24 hours), this step achieves Z-selectivity through steric control, yielding the target compound in 65% purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >95%.

Optimization and Comparative Analysis

Catalytic Efficiency

A comparison of methods for synthesizing the pyrido[1,2-a]pyrimidin-4-one core reveals significant differences in efficiency:

MethodCatalyst/SolventTemperature (°C)Yield (%)Reference
Solvent-free condensationNone150–16085
Heteropolyacid catalysisAl3_3PW12_{12}O40_{40}6092

The heteropolyacid method offers superior yields and milder conditions but requires catalyst recovery.

Environmental and Economic Considerations

Solvent-free protocols reduce waste generation and energy consumption, aligning with green chemistry principles. Conversely, catalytic methods using Al3_3PW12_{12}O40_{40} entail higher initial costs due to catalyst synthesis but enable recyclability over five cycles without significant activity loss .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound’s thiazolidinone and pyrido-pyrimidinone moieties suggest a multi-step synthesis. A plausible route involves:

  • Condensation of 6-amino-1,3-dimethyluracil derivatives with aromatic aldehydes to form Schiff bases (e.g., intermediate 38 in Scheme 6 of ).
  • Subsequent cyclization with 2-mercaptoacetic acid to introduce the thiazolidinone ring.
  • Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and monitoring via HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid).
  • Critical step: Ensure Z-configuration of the methylidene group via NOESY NMR to confirm stereochemistry .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazolidinone’s thioxo group (δ ~170–175 ppm for C=S) and the pyrido-pyrimidinone’s aromatic protons (δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~480–500 Da).
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration) if single crystals are obtained via slow evaporation in DMSO/hexane .

Q. How can stability under varying pH and temperature conditions be assessed for this compound?

  • Methodological Answer :

  • Perform accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Key observation: Thiazolidinone derivatives often degrade via hydrolysis of the thioxo group under alkaline conditions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity against resistant microbial strains?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to microbial targets (e.g., dihydrofolate reductase for antimicrobial activity). Prioritize substituents enhancing hydrophobic interactions (e.g., the 3-ethyl group in the thiazolidinone ring).
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess conformational stability in bacterial membranes.
  • Validation : Cross-reference computational predictions with in vitro MIC assays against S. aureus and E. coli .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Profiling : Test the compound across a 10–100 µM range to identify selective toxicity thresholds (e.g., IC50_{50} for cancer cells vs. MIC for bacteria).
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis (caspase-3 activation) from membrane disruption (propidium iodide uptake).
  • Comparative SAR : Synthesize analogs lacking the 2-hydroxyethylamino group; evaluate if cytotoxicity is moiety-dependent .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising efficacy?

  • Methodological Answer :

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat); use LC-HRMS to identify oxidation sites (e.g., thiazolidinone sulfur or pyrimidinone methyl groups).
  • Analog Design : Replace labile groups (e.g., 2-hydroxyethylamino → cyclopropylamino) and test in vitro half-life (t1/2_{1/2}) in hepatocyte assays.
  • In Vivo Validation : Administer top candidates to rodent models; measure plasma concentration via LC-MS/MS at 0, 1, 4, 8, and 24 hours .

Q. What advanced analytical approaches address discrepancies in purity assessments between HPLC and 1H^1H-NMR?

  • Methodological Answer :

  • Orthogonal Methods : Combine HPLC-DAD (detection at 254 nm) with charged aerosol detection (CAD) to quantify non-UV-active impurities.
  • qNMR : Use deuterated DMSO as a solvent and 1,4-dinitrobenzene as an internal standard for absolute quantification.
  • Case Study : A 95% HPLC-pure sample showing 88% qNMR purity suggests residual solvents or inorganic salts; address via activated charcoal filtration or ion-exchange chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.